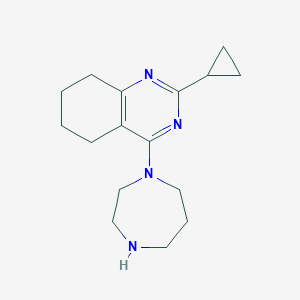

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline

Description

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a partially saturated quinazoline core substituted with a cyclopropyl group at position 2 and a 1,4-diazepane ring at position 4. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity. The cyclopropyl group may enhance lipophilicity, while the 1,4-diazepane substituent could modulate solubility and receptor affinity .

Properties

Molecular Formula |

C16H24N4 |

|---|---|

Molecular Weight |

272.39 g/mol |

IUPAC Name |

2-cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline |

InChI |

InChI=1S/C16H24N4/c1-2-5-14-13(4-1)16(19-15(18-14)12-6-7-12)20-10-3-8-17-9-11-20/h12,17H,1-11H2 |

InChI Key |

NYMAPXFKPIPAJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCCNCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common approach is to start with a quinazoline precursor, which undergoes cyclopropylation and subsequent diazepane ring formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline derivatives.

Scientific Research Applications

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on core modifications and substituents:

THQ: 5,6,7,8-Tetrahydroquinazoline; *BZD: Benzodiazepinone.

Key Insights :

- The tetrahydroquinazoline core differentiates the target compound from benzodiazepinones (e.g., methylclonazepam in ), which exhibit central nervous system (CNS) activity. Quinazolines are more commonly associated with kinase inhibition .

- The 1,4-diazepane substituent provides a seven-membered ring, offering conformational flexibility compared to rigid substituents like tetrazoles in coumarin hybrids .

Physicochemical Properties

Analysis :

- The cyclopropyl group increases logP compared to coumarin hybrids but retains better aqueous solubility than methylclonazepam due to the polar diazepane ring.

- Thermal stability surpasses benzodiazepinones, likely due to the rigid quinazoline core.

Comparison with Methylclonazepam :

Biological Activity

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure, incorporating both a cyclopropyl group and a 1,4-diazepane moiety. The structural characteristics of this compound may contribute to its pharmacological properties, particularly in relation to neurological and enzymatic interactions.

Pharmacological Properties

Research indicates that compounds with similar structures to 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline exhibit various biological activities, including:

- Enzyme Inhibition : The compound is studied for its potential as an inhibitor of phosphodiesterases (PDEs), which play significant roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby influencing numerous physiological processes.

- Neuroprotective Effects : The presence of the diazepane moiety suggests potential neuroprotective properties. Compounds with similar frameworks have been linked to promoting neuronal growth and improving synaptic plasticity, which are crucial in treating neurodegenerative diseases.

The biological activity of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline may involve several mechanisms:

- Modulation of Neurotransmitter Receptors : The compound may interact with serotonin receptors (e.g., 5-HT2A), influencing mood and cognitive functions.

- Influence on Neuronal Plasticity : It may promote structural changes in neurons that enhance synaptic connectivity and resilience against neurodegenerative processes.

Case Studies

Several studies have explored the biological activity of compounds structurally related to 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline:

- Study on Enzyme Inhibition : A study demonstrated that similar compounds effectively inhibited PDEs in vitro, leading to elevated cAMP levels in neuronal cells. This suggests a potential pathway for enhancing cognitive functions through modulation of cyclic nucleotide signaling .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease. These compounds were shown to reduce amyloid-beta toxicity and improve synaptic function .

Data Table

The following table summarizes the biological activities and characteristics of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.